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Compound of Interest

Compound Name: 2-Benzoxazolinone

Cat. No.: B145934

Introduction

The 2-benzoxazolinone scaffold, a heterocyclic aromatic compound featuring a benzene ring
fused to an oxazolone ring, has garnered significant attention in medicinal chemistry.[1] This
privileged structure serves as a versatile core for the development of novel therapeutic agents,
demonstrating a broad spectrum of biological activities.[1][2] Derivatives of 2-benzoxazolinone
have been investigated for their potent antimicrobial, anticancer, anti-HIV, analgesic, and anti-
inflammatory properties, among others.[3][4] This guide provides an in-depth overview of the
synthesis, chemical properties, and pharmacological applications of 2-benzoxazolinone,
tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

2-Benzoxazolinone, with the chemical formula C7HsNOz2, is typically a light beige to brown-
grey crystalline solid. It is generally insoluble in water but soluble in organic solvents like
benzene, chlorobenzene, ethanol, and DMSO. The core structure is chemically active, with the
hydrogen atom at the N-3 position and the C-6 position on the benzene ring being common
sites for substitution and functionalization.

Table 1: Physicochemical Properties of 2-Benzoxazolinone
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Property Value Reference

Molecular Formula C7HsNO:2

Molecular Weight 135.12 g/mol

CAS Number 59-49-4

Melting Point 137-142 °C

Boiling Point ~335°C

LogP 1.16
Light beige to brown-grey

Appearance
powder

Table 2: Spectroscopic Data for 2-Benzoxazolinone

Spectroscopy Characteristic Peaks/Shifts Reference
Signals corresponding to

1H NMR aromatic protons and the N-H
proton.
Resonances for aromatic

13C NMR carbons and the carbonyl
carbon (C=0).
Peaks for N-H stretching
(amide), C=0 stretching

IR (KBr, cm™1)

(lactone/amide), and aromatic

C-H stretching.

Mass Spec (El)

Molecular ion peak (M+)
corresponding to its molecular

weight.

Synthesis of the 2-Benzoxazolinone Core and

Derivatives
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The synthesis of the 2-benzoxazolinone scaffold is well-established, with several efficient
methods available. Functionalization of the core, primarily at the N-3 and C-6 positions, allows
for the creation of a diverse library of derivatives with tailored pharmacological properties.

General Synthesis of the 2-Benzoxazolinone Core

A common and direct method for synthesizing the 2-benzoxazolinone core involves the
condensation of o-aminophenol with reagents like urea or phosgene.

o Reaction with Urea: Heating o-aminophenol with urea, often in a solvent like chlorobenzene,
results in the formation of 2-benzoxazolinone through cyclization.

o Reaction with Phosgene: The reaction of o-aminophenol with phosgene or its equivalents is
another established route to the core structure.

o Fe-Catalyzed Synthesis: A more recent, highly efficient method involves the oxidative
cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCls-6H20 in the
presence of CCla and water. This process is believed to proceed via the in situ formation of
carbon dioxide.
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Starting Materials

o-Aminophenol Urea / Phosgene / COz (in situ)

+

Reaction Conditions

Heat
Solvent (e.g., Chlorobenzene)
or
FeCls Catalyst

Cyclization

Product

2-Benzoxazolinone Core

Click to download full resolution via product page

General synthesis of the 2-benzoxazolinone core.

Experimental Protocol: Fe-Catalyzed Synthesis

This protocol is adapted from a highly efficient method for synthesizing 2-benzoxazolinone.

e Reactant Loading: In a glass ampoule, load FeCls-6H20, o-aminophenol, CCls, and H20. A
typical molar ratio is [o-aminophenol]:[CCls]:[H20]:[FeCls-6H20] = 50:400:800:1.

e Sealing: Seal the ampoule and place it inside a stainless-steel micro-autoclave, which is then
hermetically sealed.

e Reaction: Heat the autoclave to 100-120 °C with stirring for 2—10 hours.
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o Work-up: After the reaction, cool the autoclave, open it, and remove the ampoule. The
product can then be isolated and purified using standard techniques such as crystallization
or column chromatography.

Synthesis of Derivatives

Derivatives are commonly synthesized by reacting the pre-formed 2-benzoxazolinone core
with various electrophiles. For instance, 3-(4-substituted benzoyl methyl)-2-benzoxazolinones
can be prepared by reacting 2-benzoxazolinone with 4-substituted phenacyl bromides in
ethanol. This N-alkylation at the 3-position is a key strategy for modifying the molecule's
biological activity.

Biological and Pharmacological Activities

The 2-benzoxazolinone scaffold is a cornerstone for compounds with a wide array of
biological activities, making it highly valuable in drug discovery.

Antimicrobial Activity

Derivatives of 2-benzoxazolinone have demonstrated significant activity against a range of
Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically
quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum
Bactericidal Concentration (MBC).

Table 3: Example Antimicrobial Activity (MIC in pg/mL) of Benzoxazolinone Derivatives

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/product/b145934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

I . Staphyloco )
Escherichia Bacillus Candida
Compound . . ccus . Reference
coli subtilis albicans
aureus
Derivative A 62.5 31.25 62.5 >500
Derivative B 31.25 15.63 31.25 250
Derivative C 125 62.5 125 >500
(Note:
Derivative A,
B, and C
represent
specific
hydrazone
derivatives
synthesized
in the cited

study. Values
are illustrative
of the data

available.)

Experimental Protocol: Minimum Inhibitory

Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining MIC.

o Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to

create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using

Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.

e Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the

suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x

108 CFU/mL for bacteria.
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 Inoculation: Inoculate each well of the microtiter plate with the standardized microbial
suspension, resulting in a final concentration of about 5 x 10> CFU/mL.

 Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours

for fungi.

e Result Interpretation: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

Prepare Serial Dilutions Prepare Standardized
of Test Compound Microbial Inoculum

N,

Inoculate Microtiter Plate Wells

l

Incubate at 37°C
for 24 hours

Observe for Growth Inhibition

Determine MIC Value

Click to download full resolution via product page
Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Benzoxazolinone derivatives have emerged as promising anticancer agents, exhibiting
cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the
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modulation of key signaling pathways that are critical for cancer cell growth and survival.

Table 4: Example Anticancer Activity (ICso in uM) of Benzoxazolinone Derivatives

HelLa

Compound MCF-7 (Breast) HepG2 (Liver) . Reference
(Cervical)

BOABB - - 32.3

Derivative 6b 3.64 6.83 5.18

(Note: BOABB is
N-cyclohexyl-2-
(2-
benzoxazolone-
3-yl)-2-p-
trifluoromethylph
enylacetamide.
Derivative 6b is a
2-
mercaptobenzox

azole derivative.)

Mechanisms of Action:

e Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key
regulator of angiogenesis, the process of forming new blood vessels, which is essential for
tumor growth. Certain benzoxazolinone derivatives inhibit the VEGFR-2 signaling pathway,
thereby cutting off the tumor's blood supply.

 Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for
eliminating damaged or cancerous cells. Benzoxazolinone compounds can induce apoptosis
by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins
like Bcl-2. An increased Bax/Bcl-2 ratio triggers the apoptotic cascade.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Benzoxazolinone

Derivative

nhibits

VEGFR-2 Receptor

ctivates

PI3K/Akt Pathway

romotes

Tumor Cell Proliferation
& Angiogenesis

Click to download full resolution via product page

Inhibition of the VEGFR-2 signaling pathway.
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Induction of apoptosis by modulating Bax and Bcl-2.

Anti-HIV Activity

A novel and promising application of 2-benzoxazolinone derivatives is in the treatment of HIV-
1. These compounds have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC),

a key protein involved in viral replication.
Mechanism of Action:

The HIV-1 NC protein has a hydrophobic pocket that is crucial for its function. 2-
Benzoxazolinone derivatives can bind non-covalently to this pocket, primarily through 1t-11
stacking interactions with the key residue Trp37. This binding event disrupts the normal
function of the NC protein, thereby inhibiting viral replication without causing the ejection of zinc
from the protein's zinc finger domains.

2-Benzoxazolinone HIV-1 Nucleocapsid (NC) Protein

Scaffold

Binds via

ws‘tacking

Hydrophobic Pocket
(containing Trp37)

~unction Disrupted

Viral Replication
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Inhibition of HIV-1 NC protein function.
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Other Activities

The therapeutic potential of this scaffold extends to other areas:

» Analgesic and Anti-inflammatory: Certain derivatives have shown analgesic activities greater
than that of acetylsalicylic acid and potent anti-inflammatory effects, partly by inhibiting
prostaglandin E2 (PGE2) induced edema.

e Anticonvulsant: The core structure is found in compounds with anticonvulsant properties.

e Aldose Reductase Inhibition: Derivatives have been designed and evaluated as inhibitors of
aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Conclusion

The 2-benzoxazolinone core represents a highly versatile and privileged scaffold in drug
discovery. Its straightforward synthesis and the ease with which its structure can be modified
have allowed for the development of a vast library of compounds with a wide range of
pharmacological activities. The potent antimicrobial, anticancer, and anti-HIV activities highlight
the significant therapeutic potential of this chemical class. Future research focused on
structure-activity relationship (SAR) studies and mechanism-of-action elucidation will continue
to drive the development of novel and effective drugs based on the 2-benzoxazolinone
framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Benzoxazolinone Chemistry: A Comprehensive
Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145934#introduction-to-2-benzoxazolinone-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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